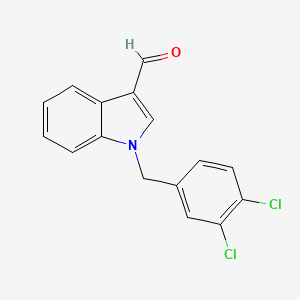

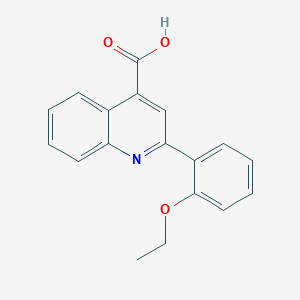

2-溴-4,5-二苯基-1H-咪唑

描述

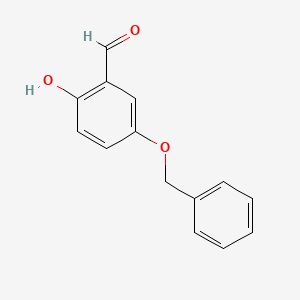

2-Bromo-4,5-diphenyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of bromine and phenyl groups on the imidazole ring influences the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and applications in material science.

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to 2-Bromo-4,5-diphenyl-1H-imidazole, has been explored through various methods. One approach involves a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives using a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes . Another method describes a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . These methods highlight the versatility and efficiency of synthesizing substituted imidazoles, including the target compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For instance, novel 2-substituted-4,5-diphenyl-1H-imidazoles were characterized by infrared, hydrogen-1 nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and elemental analysis . Additionally, X-ray crystallography provides detailed insights into the molecular geometry and intermolecular interactions, as demonstrated in the synthesis and characterization of related imidazole derivatives .

Chemical Reactions Analysis

Imidazole derivatives, including 2-Bromo-4,5-diphenyl-1H-imidazole, can undergo various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom can participate in further substitution reactions, while the imidazole ring can engage in electrophilic and nucleophilic reactions. The study on the action of bromine on 5-unsubstituted 3,4-diphenyl-4-imidazolin-2-ones provides insights into the reactivity of brominated imidazole compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-diphenyl-1H-imidazole are influenced by its molecular structure. The presence of substituents like bromine and phenyl groups affects the compound's solubility, melting point, and stability. The two-photon absorption properties of similar imidazole derivatives have been systematically investigated, revealing that such compounds can exhibit large two-photon absorption cross-sections, which are significant for applications in optical materials and biological imaging . Density functional theory (DFT) calculations, as well as molecular electrostatic surface analysis, can provide further understanding of the electronic properties and charge distribution within the molecule .

科学研究应用

抗微生物药剂:

- 一些2-溴-4,5-二苯基-1H-咪唑衍生物显示出显著的抗微生物活性,特别是对酵母菌和细菌菌株。例如,具有电子吸引取代基(如溴)的化合物对酿酵母菌和白念珠菌的抑制活性明显,与标准药物(Sharma et al., 2017)相比。

分子对接和抗微生物研究:

- 对2-溴-4,5-二苯基-1H-咪唑衍生物的晶体结构和分子对接研究已进行,以了解其对微生物靶标(如葡萄糖胺6-磷酸合成酶)的抑制活性(Sharma et al., 2018)。

杂环化合物的合成:

- 该化合物已被用作合成融合四环杂环化合物中的芳基卤代物,展示了其在创建复杂有机结构中的实用性(Dong et al., 2018)。

非线性光学探索:

- 该化合物已成为探索新型四取代咪唑的非线性光学性质的研究的一部分。这些研究涉及光谱技术和计算分析,以了解这些化合物的光学性质(Ahmad等,2018)。

缓蚀剂:

- 2-溴-4,5-二苯基-1H-咪唑衍生物已被评估其作为腐蚀环境中钢铁的缓蚀剂的性能。这些研究包括各种光谱和电化学技术(Singh et al., 2017)。

抗癌活性:

- 对这种化合物的新颖衍生物进行了合成,并对其针对人类癌细胞系的体外抗癌活性进行了评估。分子对接研究支持了这些评估(Lakavath et al., 2022)。

激发态分子内质子转移(ESIPT):

- 研究重点放在基于咪唑的ESIPT分子的光物理性质上,其中包括2-溴-4,5-二苯基-1H-咪唑衍生物。这些研究对于了解这些化合物的荧光性质至关重要(Somasundaram et al., 2018)。

抗疟疾剂:

- 2-溴-4,5-二苯基-1H-咪唑衍生物已被研究其抗疟疾活性,包括分子对接研究以预测与靶蛋白的相互作用(Septiana等,2021)。

未来方向

Imidazole and its derivatives have been gaining attention due to their broad range of chemical and biological properties. They have been used in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

作用机制

Target of Action

2-Bromo-4,5-diphenyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of its derivatives .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, which suggests that they may have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be influenced by environmental conditions . For instance, certain reaction conditions have been found to be mild enough for the inclusion of a variety of functional groups .

属性

IUPAC Name |

2-bromo-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBONAXSLJKEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358713 | |

| Record name | 2-Bromo-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-diphenyl-1H-imidazole | |

CAS RN |

69045-24-5 | |

| Record name | 2-Bromo-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

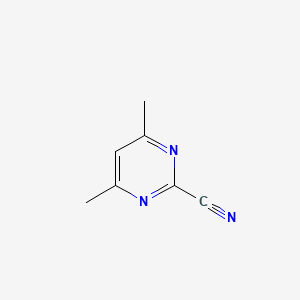

![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)

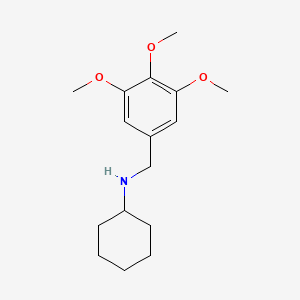

![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)

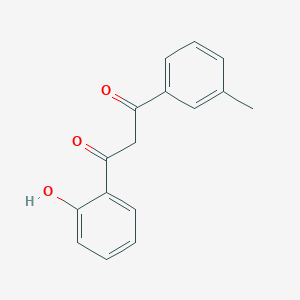

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)